Indoline-6-carbaldehyde hydrochloride

Beschreibung

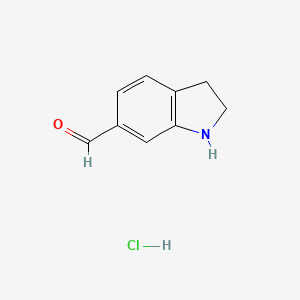

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-6-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-3-4-10-9(8)5-7;/h1-2,5-6,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNGNSZTMBQOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696278 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-96-2 | |

| Record name | 1H-Indole-6-carboxaldehyde, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fischer Indole Synthesis Followed by Functionalization

A classical approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones under acidic conditions to form indole derivatives. Subsequent partial hydrogenation yields the indoline ring system. The aldehyde at the 6-position can be introduced either by starting with appropriately substituted precursors or by selective oxidation of methyl or hydroxymethyl groups at the 6-position after ring formation.

Directed Formylation of Indoline Derivatives

Selective formylation at the 6-position of indoline can be achieved using reagents such as phosphorous oxychloride (POCl3) in polar aprotic solvents like dimethylformamide (DMF). This method is adapted from protocols used for indole-3-acetic acid derivatives, where controlled temperature and reagent addition allow regioselective introduction of the formyl group.

Industrial and Patent-Reported Processes

Several patented processes provide scalable and commercially viable routes for preparing indoline derivatives, including indoline-6-carbaldehyde hydrochloride, often as intermediates for pharmaceutical agents such as Silodosin.

Multi-step Synthesis via Halogenated Hydrocarbon Solvents and Boron Tribromide

A patented process describes a sequence involving:

- Extraction of reaction mixtures with aromatic hydrocarbon solvents.

- Treatment of intermediate oils with boron tribromide at low temperatures (-10°C to -25°C) in halogenated solvents to achieve demethylation or functional group transformation.

- Subsequent quenching with aqueous inorganic bases and concentration steps to isolate oily intermediates.

- Reaction of these intermediates in aprotic polar solvents with inorganic bases and bromo acetaldehyde ethylene glycol under elevated temperatures (110-135°C) to introduce the aldehyde functionality.

- Final acidification and extraction steps to isolate the hydrochloride salt or related derivatives.

This process emphasizes temperature control, solvent choice, and stepwise purification to achieve high purity and yield.

Reduction and Resolution Strategies

Reduction of nitro or other precursor groups to amines followed by resolution using enantiopure acids in suitable solvents is reported for related indoline derivatives. Reducing agents include iron in acidic media, tin chloride, zinc with acid, sodium borohydride with catalysts, and catalytic hydrogenation using nickel or palladium catalysts. These methods ensure selective reduction without over-reduction or side reactions, crucial for maintaining the aldehyde functionality intact.

Laboratory-Scale Synthetic Routes

Synthesis from Substituted Indoles

Laboratory syntheses often start from substituted indoles, which undergo:

- Alkylation or acylation at the nitrogen to introduce ethyl or other groups.

- Oxidation of side chains or direct formylation to install the aldehyde at the 6-position.

- Protection and deprotection steps to manage sensitive functional groups.

For example, reaction of substituted indoles with phenylhydrazine under acidic conditions followed by alkynylation and oxidation steps can yield indole-aldehyde derivatives, which upon partial hydrogenation form indoline-6-carbaldehyde analogs.

Comparative Table of Preparation Methods

Research Findings and Process Optimization

Temperature and pH Control: Maintaining reaction temperatures between 0°C and 135°C depending on the step is critical to achieve selective functionalization and avoid decomposition or side reactions.

Solvent Selection: Use of aprotic polar solvents (e.g., DMF, 1,4-dioxane) and halogenated hydrocarbons enhances reaction efficiency and facilitates phase separations during work-up.

Purification Techniques: Conventional methods such as crystallization, extraction, and chromatography are employed to obtain high purity products (>99.5% chemical and chiral purity), essential for pharmaceutical applications.

Yield and Scalability: Industrial processes focus on one-pot reactions and minimal isolation steps to improve yield and reduce cost, with reported yields ranging from 58% to over 78% for key intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: Indoline-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Indoline-6-carboxylic acid.

Reduction: Indoline-6-methanol.

Substitution: Various substituted indoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Indoline-6-carbaldehyde hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity. For example, it has been utilized in the synthesis of indolizine derivatives, which have shown promising results in anticancer and antibacterial activities.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of indoline-6-carbaldehyde exhibit significant cytotoxicity against various cancer cell lines. One such study reported the synthesis of indolizine derivatives that showed high activity against A549 lung adenocarcinoma cells, with yields ranging from 80% to 93% .

Biochemical Research

In biochemical applications, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding complex biochemical pathways.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Indoline-6-carbaldehyde | Cholinesterase | 75% | |

| Indoline-6-carbaldehyde | Carbonic Anhydrase | 60% |

Material Science

The compound is also explored for its potential in creating novel polymers and materials. Its unique properties may lead to advancements in product performance across various applications.

Case Study: Polymer Development

Research has indicated that incorporating indoline derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Agricultural Chemistry

This compound has applications in developing agrochemicals, contributing to more effective pest control solutions that are environmentally friendly. Its derivatives have been tested for efficacy against various pests with promising results.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Indoline-6-carbaldehyde derivative | Aphids | 85% | |

| Indoline-6-carbaldehyde derivative | Beetles | 70% |

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying other compounds, providing reliable results in quality control processes. Its ability to form stable complexes with various analytes enhances its application in analytical chemistry.

Case Study: Analytical Method Development

A recent study developed a high-performance liquid chromatography (HPLC) method using indoline-6-carbaldehyde as a derivatizing agent for the detection of catechins in food samples, achieving detection limits as low as 0.5 µg/mL .

Wirkmechanismus

The mechanism of action of Indoline-6-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The exact molecular pathways involved vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Evidence Limitations : Direct studies on Indoline-6-carbaldehyde HCl are absent in the provided sources. Comparisons rely on extrapolation from indole/indoline analogs.

- Priority Research Areas :

- Stability studies under varying pH and temperature.

- Reactivity profiling (e.g., Schiff base formation kinetics).

- Biological screening for antimicrobial or anticancer activity.

Biologische Aktivität

Indoline-6-carbaldehyde hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an indole derivative characterized by its unique structural features, which influence its reactivity and biological properties. Its hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry and biological research.

Indoline derivatives, including this compound, are known to interact with multiple biochemical pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Indoline derivatives exhibit significant antimicrobial properties, acting against various pathogens.

- Anti-inflammatory Effects : Research indicates that indoline-based compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which play crucial roles in inflammatory processes .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial and Anticancer Activities

-

Antimicrobial Studies :

- This compound has been investigated for its potential to combat bacterial infections. In vitro studies have demonstrated its effectiveness against a range of microbial strains.

-

Anticancer Studies :

- A study focused on indoline derivatives revealed their ability to inhibit cancer cell lines, with specific attention to their cytotoxic effects. For instance, this compound exhibited significant activity against HT1080 fibrosarcoma cells without affecting cell viability at certain concentrations .

- Another study highlighted the compound's role as a dual inhibitor of 5-LOX and sEH, showcasing its potential as an anti-inflammatory and anticancer agent in vivo .

Case Studies

Applications in Medicine

This compound is being explored for various medical applications:

- Drug Development : Its structure serves as a scaffold for synthesizing novel therapeutic agents targeting cancer and inflammatory diseases.

- Research Tool : Used as a building block in organic synthesis and medicinal chemistry to develop new compounds with enhanced biological activities.

Comparison with Related Compounds

This compound can be compared with other indole derivatives based on their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-carbaldehyde | Anticancer, antimicrobial | Different aldehyde position affects reactivity |

| Indoline-2-carbaldehyde | Antimicrobial | Structural isomer with distinct properties |

| Indole-6-carboxylic acid | Anti-inflammatory | Oxidized form with varied activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Indoline-6-carbaldehyde hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indoline core. For example, iodination at specific positions (as seen in analogous indole derivatives) requires iodine and oxidizing agents in solvents like dichloromethane or acetonitrile . Optimization may involve varying reaction temperatures, reagent stoichiometry, or using continuous flow reactors for scalability. Purification via recrystallization or chromatography ensures high yield and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for handling corrosive or toxic substances. Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Store in sealed, dry containers away from ignition sources. Static electricity prevention measures are critical during transfer . In case of spills, neutralize with inert adsorbents and avoid aqueous runoff .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : Analyze aromatic proton environments (δ 7–8 ppm for indoline protons) and aldehyde proton signals (δ ~9–10 ppm).

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-reference with literature or pharmacopeial standards for traceability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability and degradation pathways of this compound under various conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition temperatures.

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via HPLC-MS and identify structural changes using NMR .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and degradation kinetics under storage conditions .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., ethanol, water) solvents. Monitor reaction rates via in-situ FTIR or HPLC.

- DOE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) contributing to discrepancies .

- Computational Chemistry : Perform DFT calculations to model solvent interactions and transition states, validating experimental observations .

Q. How should impurity profiles of this compound be systematically analyzed and controlled during synthesis?

- Methodological Answer :

- Impurity Profiling : Use HPLC with UV/ELSD detection to separate byproducts. Compare retention times with synthetic impurities (e.g., unreacted indoline or over-oxidized products) .

- Synthesis Process Control : Optimize reaction quenching and workup steps to minimize side reactions. Implement in-process checks (e.g., TLC) to track impurity formation .

- Regulatory Alignment : Follow ICH Q3A/B guidelines for qualification thresholds and toxicological evaluation of impurities .

Data Analysis and Validation

Q. How can researchers address limitations in reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to ensure consistency in critical parameters (e.g., pH, temperature) during scale-up .

- Batch-to-Batch Comparison : Statistically analyze purity, yield, and impurity profiles across batches using ANOVA or principal component analysis (PCA) .

Q. What advanced analytical methods are suitable for studying the coordination chemistry of this compound with metal catalysts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.